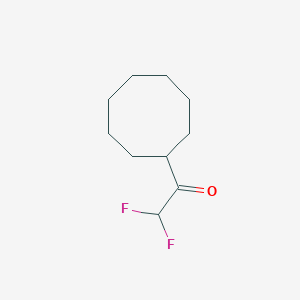
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE is an organic compound with the molecular formula C10H16F2O and a molecular weight of 190.23 g/mol It is characterized by a cyclooctyl group attached to a difluoroethanone moiety
Métodos De Preparación
The synthesis of 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE typically involves the reaction of cyclooctyl derivatives with difluoroethanone precursors. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism by which 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a compound of interest in both research and industrial applications.
Comparación Con Compuestos Similares
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can be compared with other similar compounds such as:
1-Cyclooctyl-2-fluoroethan-1-one: Differing by one fluorine atom, this compound has distinct chemical properties and reactivity.
1-Cyclooctyl-2,2-dichloroethan-1-one: Substitution of fluorine atoms with chlorine atoms results in different chemical behavior and applications.
1-Cyclooctyl-2,2-dibromoethan-1-one: Bromine substitution leads to variations in reactivity and potential uses. The uniqueness of this compound lies in its specific difluoroethanone structure, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
127119-02-2 |
|---|---|
Fórmula molecular |
C10H16F2O |
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
1-cyclooctyl-2,2-difluoroethanone |
InChI |
InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |
Clave InChI |
SPCPNHXVDGFHOC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
SMILES canónico |
C1CCCC(CCC1)C(=O)C(F)F |
Sinónimos |
Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















